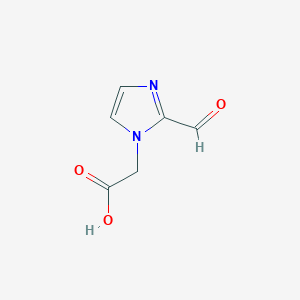

2-(2-formyl-1H-imidazol-1-yl)acetic acid

Description

Contextual Significance within Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, form the largest class of organic compounds. organic-chemistry.org Among them, the imidazole (B134444) ring is of paramount importance. organic-chemistry.orgresearchgate.net Imidazole is a five-membered aromatic ring with two nitrogen atoms, making it a diazole. nih.gov

The significance of the imidazole nucleus stems from several key properties:

Aromaticity and Stability : The imidazole ring possesses a stable aromatic system, which makes it a reliable scaffold in the design of more complex molecules. organic-chemistry.org

Amphoteric Nature : It can act as both a weak acid and a weak base, allowing it to participate in various chemical reactions and biological interactions. nih.gov

Biological Prevalence : The imidazole ring is a core component of essential biological molecules, including the amino acid histidine and the neurotransmitter histamine. nih.gov Its presence in purines also makes it a fundamental unit of DNA and RNA. organic-chemistry.org

Pharmacological Activity : The imidazole scaffold is a "privileged structure" in medicinal chemistry, found in a wide array of pharmaceuticals, including antifungal agents, anticancer drugs, and antihypertensive medications. nih.govijpcbs.com

The presence of both an acetic acid and a formyl substituent on the imidazole ring of 2-(2-formyl-1H-imidazol-1-yl)acetic acid makes it a bifunctional molecule, enhancing its potential utility as a precursor for diverse and complex chemical entities.

Historical Trajectory and Evolution of Research on Imidazole-Acetic Acid Derivatives

The study of imidazole chemistry dates back to the 19th century. Imidazole itself was first synthesized by the German chemist Heinrich Debus in 1858, although various derivatives had been discovered as early as the 1840s. nih.govsemanticscholar.org Early research focused on the fundamental synthesis and reactivity of the imidazole ring system.

Interest in imidazole-acetic acid derivatives grew significantly with the discovery of their potential as intermediates for pharmaceuticals. One of the earliest comprehensive studies on imidazole-acetic acids was documented by F. L. Pyman in the early 20th century. nih.gov However, these initial synthetic routes were often complex, multi-stage processes that were expensive and inefficient. nih.gov

The modern era of research has been driven by the need for practical and scalable syntheses. A prime example is the extensive research into imidazol-1-yl-acetic acid , a closely related compound lacking the 2-formyl group. This compound is a key intermediate in the industrial synthesis of Zoledronic acid, a third-generation bisphosphonate drug used to treat bone diseases. nih.govsciforum.net This has led to the development of numerous synthetic methodologies, evolving from complicated alkylation procedures to more streamlined, high-yield processes.

| Method | Reactants | Key Features | Reference |

|---|---|---|---|

| N-alkylation and Ester Hydrolysis | Imidazole, tert-butyl bromoacetate (B1195939) | Involves use of a phase-transfer catalyst and subsequent hydrolysis in water. | nih.gov |

| Direct N-alkylation | Imidazole, tert-butyl chloroacetate (B1199739) | Uses K2CO3 as a base in ethyl acetate (B1210297), followed by non-aqueous ester cleavage with TiCl4. | researchgate.netnih.gov |

| One-Pot Benzyl (B1604629) Ester Route | Benzyl alcohol, chloroacetyl chloride, imidazole | Forms a benzyl ester intermediate which is then hydrolyzed with aqueous HCl. | sciforum.net |

Broad Academic Research Landscapes Pertaining to this compound

While direct research focusing exclusively on this compound is sparse in available literature, the academic landscape for its constituent functional parts is rich and provides a clear context for its potential applications.

Research on 2-Formyl Imidazoles: The introduction of a formyl group onto an aromatic ring is a fundamental transformation in organic chemistry. For electron-rich heterocycles like imidazole, the Vilsmeier-Haack reaction is a standard and effective method. organic-chemistry.orgchemistrysteps.comwikipedia.org This reaction typically uses a mixture of a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) to generate an electrophilic iminium salt (the Vilsmeier reagent), which then attacks the aromatic ring. chemistrysteps.comwikipedia.org Subsequent hydrolysis yields the desired aldehyde. chemistrysteps.com

The formyl group at the C-2 position is a versatile chemical handle. It can be:

Oxidized to a carboxylic acid, creating a dicarboxylic acid derivative.

Reduced to a hydroxymethyl group.

Used in condensation reactions to form Schiff bases or other larger molecules.

Converted into other functional groups, expanding its synthetic utility.

Potential Synthesis and Application: The synthesis of this compound would likely involve a multi-step process. One plausible route could be the N-alkylation of 2-formyl-1H-imidazole with a haloacetic acid ester, followed by hydrolysis. Alternatively, formylation of a pre-formed imidazol-1-yl-acetic acid ester via the Vilsmeier-Haack reaction could be another approach, although the directing effects of the existing substituent would need to be considered.

The resulting molecule, with its distinct aldehyde and carboxylic acid functionalities, would be a valuable building block for creating complex heterocyclic systems, potentially for applications in materials science or as scaffolds for novel drug discovery programs. The presence of multiple reactive sites allows for selective and sequential chemical modifications, enabling the construction of a diverse library of derivatives. For instance, metabolites of the drug metronidazole (B1676534) have been identified that feature a substituted imidazole ring with an acetic acid side chain, such as 2-methyl-5-nitroimidazole-1-yl-acetic acid, highlighting the biological relevance of such structures. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C6H6N2O3 |

|---|---|

Molecular Weight |

154.12 g/mol |

IUPAC Name |

2-(2-formylimidazol-1-yl)acetic acid |

InChI |

InChI=1S/C6H6N2O3/c9-4-5-7-1-2-8(5)3-6(10)11/h1-2,4H,3H2,(H,10,11) |

InChI Key |

MEEDHRWJNXITTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=N1)C=O)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 2 Formyl 1h Imidazol 1 Yl Acetic Acid

Established Synthetic Routes and Precursor Chemistry

The formation of the imidazole (B134444) ring is a foundational step. Multicomponent reactions are particularly noteworthy for their efficiency in constructing this heterocyclic core from simple, acyclic precursors.

The Debus-Radziszewski imidazole synthesis is a classic and versatile multicomponent reaction for generating substituted imidazoles. wikipedia.orgijprajournal.com The fundamental reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or a primary amine) to form the imidazole ring. wikipedia.orgdbpedia.org

In this reaction, the 1,2-dicarbonyl (commonly glyoxal) provides the C4 and C5 atoms of the imidazole ring, the ammonia provides the N1 and N3 atoms, and the aldehyde component provides the C2 atom and its corresponding substituent. dbpedia.org Therefore, to synthesize a 2-formylimidazole precursor using this method, the aldehyde component would need to be a glyoxal (B1671930) derivative or a protected form of formaldehyde (B43269) that can be later converted to a formyl group. However, the direct synthesis of 2-formylimidazoles via the classic Debus-Radziszewski protocol can be challenging and may result in low yields or side reactions. ijprajournal.comthieme-connect.com Consequently, modifications and alternative strategies are often employed. ijprajournal.com

Table 1: General Parameters of the Debus-Radziszewski Imidazole Synthesis

| Component | Role in Imidazole Ring | Common Example |

|---|---|---|

| 1,2-Dicarbonyl | Provides C4 and C5 | Glyoxal, Benzil |

| Aldehyde | Provides C2 and its substituent | Benzaldehyde, Acetaldehyde |

Beyond the classical Debus-Radziszewski reaction, a variety of other multicomponent reactions (MCRs) have been developed for the synthesis of substituted imidazoles. researchgate.net These modern strategies often offer improved yields, milder reaction conditions, and greater functional group tolerance. researchgate.net MCRs are highly valued for their ability to form multiple chemical bonds in a single operation, which enhances synthetic efficiency. researchgate.net

These strategies may involve different starting materials, such as imines and acid chlorides, or employ various catalysts to promote the cyclization. acs.orgsemanticscholar.org For instance, catalysts like fluoroboric acid on silica (B1680970) gel (HBF₄–SiO₂) or metal salts such as zinc tetrafluoroborate (B81430) (Zn(BF₄)₂) have been shown to be effective in driving the formation of tri- and tetrasubstituted imidazoles. rsc.org While many of these methods are designed for producing highly substituted imidazoles, the underlying principles can be adapted for the synthesis of specific precursors like 2-formylimidazole. researchgate.netacs.orgsemanticscholar.org

Table 2: Comparison of Selected Multicomponent Strategies for Imidazole Synthesis

| Strategy | Key Reactants | Catalyst/Conditions | Reference |

|---|---|---|---|

| Phospha-münchnone Cycloaddition | Imines, Acid Chlorides, N-nosyl imines | Phosphonite mediator | acs.org |

| HBF₄–SiO₂ Catalysis | 1,2-Diketone, Aldehyde, Amine, Ammonium Acetate (B1210297) | HBF₄–SiO₂ | rsc.org |

Once the 2-formyl-1H-imidazole precursor is obtained, the next critical step is the introduction of the acetic acid group at the N-1 position of the imidazole ring. This is typically achieved through a two-step sequence involving direct alkylation with a haloacetate ester, followed by hydrolysis of the ester to the carboxylic acid.

The N-alkylation of an imidazole ring is a common and effective method for introducing side chains. nih.govciac.jl.cn This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the imidazole attacks the electrophilic carbon of an alkyl halide. sciforum.net For the synthesis of 2-(2-formyl-1H-imidazol-1-yl)acetic acid, 2-formyl-1H-imidazole is reacted with a haloacetate ester, such as tert-butyl chloroacetate (B1199739) or benzyl (B1604629) 2-chloroacetate. sciforum.netresearchgate.net

The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), which deprotonates the imidazole ring, enhancing its nucleophilicity. sciforum.netnih.gov The choice of solvent is also important, with ethyl acetate being a commonly used medium. nih.gov This process yields an ester intermediate, for example, tert-butyl 2-(2-formyl-1H-imidazol-1-yl)acetate.

Table 3: Examples of N-Alkylation of Imidazole with Haloacetates

| Imidazole Substrate | Alkylating Agent | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Imidazole | tert-Butyl Chloroacetate | K₂CO₃ | Ethyl Acetate | Imidazol-1-yl-acetic acid tert-butyl ester | nih.gov |

| Imidazole | Benzyl 2-chloroacetate | K₂CO₃ | Not specified | Benzyl 2-(1H-imidazol-1-yl)acetate | sciforum.net |

The final step in the synthesis is the conversion of the ester intermediate to the desired carboxylic acid. The method for this ester cleavage depends on the nature of the ester protecting group.

For a tert-butyl ester, a non-aqueous cleavage method is often preferred to avoid potentially difficult aqueous workups. researchgate.net A common reagent for this transformation is titanium tetrachloride (TiCl₄) in a solvent like dichloromethane. researchgate.netnih.govsemanticscholar.org This approach facilitates the isolation of the product, often as a hydrochloride salt. researchgate.netsemanticscholar.org

Alternatively, if a benzyl ester is used as the intermediate, it can be cleaved under acidic hydrolysis conditions. sciforum.net For example, treating the benzyl ester with aqueous hydrochloric acid (HCl) effectively removes the benzyl group to yield the final carboxylic acid. sciforum.net Basic hydrolysis using reagents like potassium hydroxide (B78521) (KOH) is another common method for cleaving simple alkyl esters, such as ethyl esters. researchgate.net

Table 4: Conditions for Ester Cleavage to Form Imidazolyl Acetic Acids

| Ester Intermediate | Reagent/Condition | Product | Reference |

|---|---|---|---|

| tert-Butyl Ester | Titanium tetrachloride (TiCl₄) in Dichloromethane | Imidazol-1-yl-acetic acid hydrochloride | researchgate.netnih.gov |

| Benzyl Ester | Aqueous Hydrochloric Acid (10% HCl) | Imidazol-1-yl-acetic acid | sciforum.net |

Formylation Reactions for Aldehyde Functionalization

Introduction of the aldehyde (formyl) group onto the imidazole ring is a critical step in the synthesis of the target compound. This is typically achieved through electrophilic substitution on the electron-rich heterocyclic ring.

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, which is a chloromethyleniminium salt, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. ijpcbs.comchemistrysteps.comwikipedia.org

The mechanism involves two main stages. First is the formation of the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺. chemistrysteps.comwikipedia.org In the second stage, the electron-rich imidazole ring of a precursor, such as 2-(1H-imidazol-1-yl)acetic acid or its ester equivalent, attacks the Vilsmeier reagent. This electrophilic aromatic substitution leads to the formation of an iminium salt intermediate, which is subsequently hydrolyzed during aqueous work-up to yield the desired 2-formyl group. chemistrysteps.com

The Vilsmeier-Haack reaction is effective for a wide range of heterocyclic systems, including pyrroles and pyrazoles, making it a highly plausible route for the formylation of imidazoles. chemistrysteps.comresearchgate.netnih.gov The reaction conditions are generally mild, making it compatible with various functional groups. ijpcbs.com

Table 1: Vilsmeier-Haack Reaction Parameters for Heterocyclic Compounds

| Substrate | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Electron-Rich Arenes | DMF, POCl₃ | Not specified | Not specified | Good | organic-chemistry.org |

| Substituted Phenyl Hydrazones | Vilsmeier-Haack Reagent | Not specified | Cold to RT | Excellent | nih.gov |

| 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans | Vilsmeier-Haack Reagent | Not specified | Not specified | Not specified | ijpcbs.com |

| 2,3,3-trimethylindolenines | Vilsmeier-Haack Reagent | Not specified | Not specified | Not specified | semanticscholar.org |

An alternative strategy to direct formylation is the oxidation of a pre-existing functional group at the C-2 position of the imidazole ring. This two-step approach involves first synthesizing an imidazole-1-acetic acid derivative bearing either a methyl or a hydroxymethyl group at the C-2 position, followed by a selective oxidation step.

Oxidation of a 2-Methyl Group: The synthesis of the precursor, 2-(2-methyl-1H-imidazol-1-yl)acetic acid, can be envisioned starting from 2-methylimidazole (B133640). 2-Methylimidazole itself is readily prepared via the Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and acetaldehyde. wikipedia.org Subsequent N-alkylation with a haloacetic acid derivative would yield the desired precursor. However, the direct oxidation of the C-2 methyl group to a formyl group can be challenging, as such reactions may require harsh conditions or lead to over-oxidation to the carboxylic acid. Biomimetic oxidation systems have been explored for 2-methylimidazole derivatives, though these may lead to products other than the desired aldehyde, such as imidazolones. nih.gov

Oxidation of a 2-Hydroxymethyl Group: A more controlled and common approach is the oxidation of a primary alcohol. This route requires the synthesis of the 2-(2-hydroxymethyl-1H-imidazol-1-yl)acetic acid precursor. This can be prepared by various methods, including the synthesis of 2-hydroxymethyl-1H-imidazoles from 1,3-dihydro-imidazole-2-thiones. researchgate.net Once the alcohol precursor is obtained, it can be oxidized to the aldehyde using a variety of mild oxidizing agents that are selective for primary alcohols.

Table 2: Common Reagents for Oxidation of Primary Alcohols to Aldehydes

| Reagent/System | Common Name | Typical Conditions |

|---|---|---|

| Manganese Dioxide (MnO₂) | - | Heterogeneous reaction, typically in chlorinated solvents (e.g., CH₂Cl₂, CHCl₃) |

| Pyridinium Chlorochromate (PCC) | Corey's Reagent | Anhydrous CH₂Cl₂ |

| Dimethyl Sulfoxide (DMSO), Oxalyl Chloride, Triethylamine | Swern Oxidation | Cryogenic temperatures (-78 °C), anhydrous conditions |

| Dess-Martin Periodinane (DMP) | - | CH₂Cl₂, room temperature |

Advanced Synthetic Techniques and Optimization

To improve the efficiency, cost-effectiveness, and environmental footprint of the synthesis, advanced techniques such as one-pot reactions and green chemistry approaches are actively being developed for the synthesis of imidazole derivatives.

Adapting such a strategy for this compound could involve a multi-component condensation where the reactants are chosen to incorporate the required functional groups from the outset. For instance, using glyoxylic acid or its derivatives could potentially introduce the acetic acid moiety at the N-1 position during the ring formation. Cascade reactions, which involve a sequence of intramolecular transformations initiated by a single event, can also be designed to rapidly build molecular complexity from simple starting materials. eurekaselect.com

Green chemistry principles aim to design chemical processes that minimize the use and generation of hazardous substances. jipbs.comresearchgate.net In imidazole synthesis, this has led to the development of solvent-free reaction conditions. asianpubs.orgias.ac.inresearchgate.net These reactions are often facilitated by alternative energy sources like microwave irradiation or by mechanical grinding. nih.gov

Microwave-assisted synthesis, in particular, has been shown to accelerate reaction rates, improve yields, and simplify work-up procedures for the preparation of various imidazole derivatives. derpharmachemica.com Solvent-free approaches not only reduce environmental pollution from volatile organic compounds but also can lead to higher product purity and easier isolation. researchgate.net The application of these techniques to the synthesis of this compound could involve performing the key ring-forming or formylation steps under solvent-free or microwave-assisted conditions. asianpubs.orgnih.gov

The use of catalysts is fundamental to modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The synthesis of imidazoles and their derivatives employs a wide range of catalytic systems.

Acid Catalysis: Both Brønsted acids (e.g., p-toluenesulfonic acid, silica sulfuric acid) and Lewis acids (e.g., SbCl₃/SiO₂, indium triflate) are commonly used to catalyze the condensation reactions that form the imidazole ring. ias.ac.insemanticscholar.orgresearchgate.net

Metal Catalysis: Transition metals like copper(II) and palladium have been utilized in various steps of imidazole synthesis. nih.govnih.gov For example, palladium catalysts are crucial for cross-coupling reactions that could be used to build more complex imidazole derivatives, while copper catalysts can be employed in multi-component synthesis strategies. nih.gov

Bio-catalysis: In line with green chemistry principles, naturally derived catalysts are gaining attention. For example, citric acid from lemon juice has been successfully used as an inexpensive, biodegradable, and non-toxic bio-catalyst for the one-pot synthesis of triaryl-imidazoles. jipbs.comresearchgate.net

These catalytic methods could be applied to various stages in the synthesis of this compound, from the initial construction of the imidazole ring to subsequent functionalization steps, offering pathways that are both efficient and environmentally conscious.

Catalytic Methodologies in Synthesis

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful tools for the functionalization of heterocyclic compounds, including imidazoles. While direct transition metal-catalyzed C-H formylation at the C2 position of an N-acetic acid substituted imidazole is not widely reported, analogous C-H activation and subsequent functionalization reactions provide a conceptual framework. For instance, nickel-catalyzed C-H arylations and alkenylations of imidazoles have been successfully demonstrated, showcasing the feasibility of activating the C2 position of the imidazole ring.

A hypothetical transition metal-catalyzed approach to this compound could involve the direct formylation of a protected (1H-imidazol-1-yl)acetate ester. This would likely require a catalyst system capable of selective C-H activation at the C2 position, followed by the introduction of a formyl group using a suitable reagent such as carbon monoxide or a formaldehyde equivalent. The development of such a method would be a significant advancement in the synthesis of functionalized imidazoles.

| Catalyst System (Hypothetical) | Substrate | Formylating Agent | Potential Advantages |

| Palladium or Rhodium complex | Ethyl (1H-imidazol-1-yl)acetate | CO/H₂ or Formaldehyde derivatives | High selectivity, mild reaction conditions |

| Nickel complex with specific ligands | Ethyl (1H-imidazol-1-yl)acetate | Chloroform/base (Reimer-Tiemann type) | Lower cost of catalyst |

Metal-Free Organocatalysis and Brønsted/Lewis Acid Catalysis

Metal-free synthetic routes are gaining increasing attention due to their often milder reaction conditions and reduced environmental impact. For the synthesis of this compound, both organocatalytic and acid-catalyzed methods present viable options.

A prominent metal-free approach for the introduction of a formyl group onto an imidazole ring is the Vilsmeier-Haack reaction . This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). This method is effective for the formylation of electron-rich heterocyclic systems. A plausible synthetic route would involve the C2-formylation of ethyl (1H-imidazol-1-yl)acetate, followed by hydrolysis of the ester to yield the final product. The reaction proceeds through an electrophilic attack of the Vilsmeier reagent on the C2 position of the imidazole ring.

Another key metal-free strategy involves the N-alkylation of 2-formyl-1H-imidazole . This can be achieved by reacting 2-formyl-1H-imidazole with an ethyl haloacetate, such as ethyl bromoacetate (B1195939), in the presence of a base. This reaction follows a nucleophilic substitution mechanism where the imidazole nitrogen attacks the electrophilic carbon of the haloacetate. Subsequent hydrolysis of the resulting ester would afford the target acid. This approach has been successfully applied to the synthesis of analogous compounds, such as ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate.

Lewis acids, such as titanium tetrachloride (TiCl₄), have been employed for the non-aqueous cleavage of tert-butyl esters in the synthesis of imidazol-1-yl-acetic acid derivatives. While not directly involved in the key bond-forming steps of the target molecule's backbone, such catalysts could be crucial in deprotection steps if bulky ester groups are used to protect the carboxylic acid functionality during other synthetic transformations. Brønsted acids are typically used in the final hydrolysis step to convert the ester intermediate to the carboxylic acid.

| Method | Key Reagents | Intermediate | Reaction Type |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Ethyl 2-(2-formyl-1H-imidazol-1-yl)acetate | Electrophilic Aromatic Substitution |

| N-Alkylation | 2-formyl-1H-imidazole, Ethyl bromoacetate, K₂CO₃ | Ethyl 2-(2-formyl-1H-imidazol-1-yl)acetate | Nucleophilic Substitution |

Synthesis of Key Intermediates and Analogues of this compound

The successful synthesis of this compound relies on the efficient preparation of key intermediates and the understanding of synthetic routes to analogous structures.

Key Intermediates:

2-Formyl-1H-imidazole: This is a crucial starting material for the N-alkylation route. Its synthesis can be achieved through various methods, including the oxidation of 2-(hydroxymethyl)imidazole or the formylation of a 2-lithioimidazole species.

Ethyl (1H-imidazol-1-yl)acetate: This intermediate is the starting point for the C2-formylation strategy. It is readily synthesized by the N-alkylation of imidazole with ethyl chloroacetate or bromoacetate in the presence of a base.

Synthesis of Analogues:

The synthesis of structurally similar compounds provides valuable insights into potential reaction conditions and challenges. For example, the synthesis of various substituted 2-formylimidazoles has been reported. A common method involves the condensation of a diamine with a dicarbonyl compound, followed by formylation.

Chemical Reactivity and Derivatization Studies of 2 2 Formyl 1h Imidazol 1 Yl Acetic Acid

Transformations of the Formyl Group

The aldehyde functionality is a versatile site for a variety of chemical transformations, including oxidation, reduction, and condensation reactions.

Oxidation Pathways to Carboxylic Acid Derivatives

The formyl group of 2-(2-formyl-1H-imidazol-1-yl)acetic acid can be readily oxidized to a carboxylic acid, yielding 2-(1-(carboxymethyl)-1H-imidazole-2-yl)carboxylic acid. While specific studies on the oxidation of this compound are not extensively documented, the oxidation of related imidazole-2-carboxaldehydes is known. For instance, imidazole-2-carboxaldehyde can be oxidized using a 30% hydrogen peroxide solution in water over 72 hours at room temperature to yield the corresponding carboxylic acid. guidechem.com

Furthermore, enzymatic oxidation of imidazole (B134444) aldehydes has been observed. Plant cytosolic aldehyde dehydrogenases from family 2 (ALDH2s) have been shown to oxidize various imidazole and pyrazole (B372694) carbaldehydes. nih.gov Notably, the oxidation of a carbaldehyde group at the 4-position of the imidazole ring was found to be faster than at the 2-position. nih.gov These findings suggest that both chemical and enzymatic methods can be employed for the oxidation of the formyl group in this compound.

Table 1: Examples of Oxidation of Imidazole Aldehyde Derivatives

| Starting Material | Oxidizing Agent/Enzyme | Product | Reference |

| Imidazole-2-carboxaldehyde | 30% Hydrogen Peroxide | Imidazole-2-carboxylic acid | guidechem.com |

| Imidazole-4-carbaldehyde | Maize ALDH2C1 | Imidazole-4-carboxylic acid | nih.gov |

| Imidazole-2-carbaldehyde | Maize ALDH2C1 | Imidazole-2-carboxylic acid | nih.gov |

Reduction Reactions to Alcohol Derivatives

The formyl group is susceptible to reduction to a primary alcohol, which would convert this compound into 2-(2-(hydroxymethyl)-1H-imidazol-1-yl)acetic acid. Common reducing agents for aldehydes include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent that is typically used in alcoholic or aqueous solutions and is selective for aldehydes and ketones. Given the presence of the carboxylic acid group, which is less reactive towards NaBH₄, this reagent would be suitable for the selective reduction of the formyl group.

Conversely, lithium aluminum hydride is a much stronger reducing agent and would likely reduce both the formyl and the carboxylic acid functionalities. The specific reaction conditions would need to be carefully controlled to achieve the desired selective reduction. While direct research on the reduction of this compound is limited, the general principles of aldehyde reduction are well-established in organic chemistry.

Condensation Reactions

The carbonyl carbon of the formyl group is electrophilic and readily undergoes condensation reactions with nucleophiles, such as amines and active methylene (B1212753) compounds.

The reaction of the formyl group with primary amines leads to the formation of Schiff bases (imines). This reaction is a cornerstone of coordination chemistry and has been demonstrated with imidazole-2-carboxaldehyde and various amino compounds. For example, imidazole-2-carboxaldehyde has been condensed with L-histidine and L-phenylalanine in equimolar ratios to synthesize novel Schiff base ligands. nih.govderpharmachemica.com These reactions are typically carried out in a suitable solvent like methanol. derpharmachemica.com The resulting Schiff bases can act as tridentate ligands, coordinating with metal ions through the azomethine nitrogen, a deprotonated carboxylic oxygen, and an imidazole ring nitrogen. nih.govderpharmachemica.com It is highly probable that this compound would undergo similar reactions with a wide range of primary amines to form the corresponding Schiff base derivatives.

Table 2: Examples of Schiff Base Formation with Imidazole-2-carboxaldehyde

| Amine | Product | Reference |

| L-histidine | Schiff base of imidazole-2-carboxaldehyde and L-histidine | nih.gov |

| L-phenylalanine | Schiff base of imidazole-2-carboxaldehyde and L-phenylalanine | derpharmachemica.comderpharmachemica.com |

| 4-aminoantipyrine and 2-aminophenol | Complex Schiff base ligand | ijapbc.com |

| Glycylglycine | Imidazole-2-carboxaldehyde-glycylglycine Schiff base | researchgate.net |

Generally, the formyl group of this compound is expected to react with active methylene compounds such as malonic acid, ethyl cyanoacetate, or malononitrile (B47326) in the presence of a weak base to yield the corresponding α,β-unsaturated products. The specific outcome of the reaction would depend on the chosen active methylene compound and the reaction conditions.

Reactions of the Imidazole Ring System

The imidazole ring is an aromatic heterocycle with distinct reactive sites. The nitrogen at the 3-position possesses a lone pair of electrons and is basic, making it susceptible to protonation and alkylation. However, in this compound, the nitrogen at the 1-position is already substituted with an acetic acid group. This substitution pattern precludes further N-alkylation or N-acylation at this position.

The imidazole ring can undergo electrophilic substitution reactions, although it is generally less reactive than pyrrole (B145914) and more reactive than pyridine. The presence of the electron-withdrawing formyl group at the 2-position and the acetic acid group at the 1-position would deactivate the ring towards electrophilic attack. Conversely, these substituents could activate the ring for nucleophilic substitution, particularly at the 2-position if a suitable leaving group were present. The imidazole ring is generally resistant to oxidation. pharmaguideline.com

Electrophilic Substitution Reactions on the Imidazole Core

The imidazole ring is generally considered an electron-rich aromatic system, making it susceptible to electrophilic substitution, typically at the C4 and C5 positions. wjpsonline.com However, the chemical nature of this compound presents considerable challenges for such reactions. The potent electron-withdrawing nature of the C2-formyl group significantly reduces the nucleophilicity of the imidazole ring, thereby deactivating it towards electrophiles.

Standard electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to be difficult. For instance, while unsubstituted imidazole can be brominated to yield 2,4,5-tribromoimidazole, the deactivated ring in the title compound would require much harsher conditions, which could lead to degradation or unwanted side reactions. wjpsonline.com The amphoteric character of the imidazole ring means it can form salts with acids, further complicating reactions under acidic conditions typical for nitration or sulfonation. wjpsonline.comresearchgate.net

Nucleophilic Substitution Reactions and Ring Functionalization

Nucleophilic substitution on an unsubstituted imidazole ring is generally unfavorable. However, functionalization can be achieved on suitably activated derivatives, such as halogenoimidazoles. rsc.org For a compound like this compound, direct nucleophilic substitution on the ring is unlikely unless a leaving group is present. Research on N-protected halogenoimidazoles has shown that a bromine atom at the C2 position can be displaced by various nucleophiles, including alkane thiolates, arene thiolates, and isopropoxide. rsc.org Similarly, a bromine atom at the C5 position in 1-substituted 5-bromo-4-nitroimidazoles is readily displaced by nucleophiles. rsc.org This suggests that a synthetic strategy involving a halogenated precursor of this compound could provide a viable route for introducing new functional groups onto the imidazole core via nucleophilic substitution.

Furthermore, the formyl group itself provides a key site for functionalization via nucleophilic addition. evitachem.com The electrophilic carbon of the aldehyde can be attacked by nucleophiles such as amines or alcohols, leading to the formation of imines (Schiff bases) or acetals, respectively. These reactions represent a powerful method for elaborating the structure and introducing chemical diversity starting from the parent aldehyde. evitachem.com

Cycloaddition Reactions Involving the Imidazole Nucleus

While the synthesis of the imidazole ring itself often involves [3+2] cycloaddition reactions, the participation of the formed aromatic imidazole nucleus in cycloaddition reactions is less common. acs.orgorganic-chemistry.orgacs.orgrsc.org The aromatic stability of the imidazole ring makes it a reluctant participant in reactions like the Diels-Alder cycloaddition.

However, some cycloaddition reactions are possible under specific conditions. Imidazoles have been shown to undergo photochemical cycloaddition across the carbon-carbon double bond with reagents like acrylonitrile. wjpsonline.com This type of reaction would involve the C4-C5 double bond of the imidazole ring in this compound, leading to novel, non-aromatic bicyclic structures. The success of such a reaction would be highly dependent on the photochemical conditions and the specific dienophile used.

Modifications of the Acetic Acid Moiety

The carboxylic acid group of this compound is readily derivatized using standard organic chemistry transformations, providing access to a wide range of functional analogues such as esters and amides.

Esterification and Hydrolysis Processes

The esterification of the acetic acid moiety can be achieved through various established methods. Although specific examples for the 2-formyl derivative are not prevalent in the literature, extensive research on the parent compound, imidazol-1-yl-acetic acid, provides well-documented procedures that are directly applicable. These methods typically involve the reaction of an imidazole derivative with a haloacetate ester in the presence of a base or the reaction of the carboxylic acid with an alcohol under acidic conditions. nih.govajgreenchem.comresearchgate.netajgreenchem.com

Conversely, the hydrolysis of the corresponding esters back to the carboxylic acid is a fundamental reverse reaction. This can be accomplished under various conditions, including heating in water, acidic hydrolysis with agents like hydrochloric acid, or through non-aqueous methods for sensitive substrates. nih.govajgreenchem.comsemanticscholar.org A notable non-aqueous method involves the use of titanium tetrachloride (TiCl₄) to cleave tert-butyl esters under mild conditions, which is particularly useful when avoiding aqueous workups. nih.govresearchgate.netnih.gov

| Reaction Type | Ester Group | Reagents and Conditions | Yield | Reference |

|---|---|---|---|---|

| Esterification | tert-Butyl | Imidazole, tert-butyl chloroacetate (B1199739), K₂CO₃, ethyl acetate (B1210297), reflux | 75% | nih.gov |

| Esterification | Benzyl (B1604629) | Imidazole, benzyl alcohol, chloroacetyl chloride, DMF, K₂CO₃ | Good | ajgreenchem.comsciforum.net |

| Esterification | Methyl | Reaction with methyl chloroacetate | Not specified | nih.gov |

| Hydrolysis | tert-Butyl | Water, 90-95 °C | High | ajgreenchem.com |

| Hydrolysis | Benzyl | 10% Hydrochloric acid | Not specified | nih.govsciforum.net |

| Hydrolysis | tert-Butyl | Titanium tetrachloride (TiCl₄), dichloromethane, -15 °C to 0 °C | 83% (as HCl salt) | nih.govresearchgate.net |

Amidation and Other Carboxylic Acid Derivatizations

The conversion of the carboxylic acid group to an amide is a key transformation for creating analogues with altered physicochemical properties. This is typically achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common coupling agents facilitate this reaction by forming a highly reactive intermediate.

A study on the closely related 2-(2-nitro-1H-imidazol-1-yl)acetic acid demonstrated successful amide formation. nih.gov The nitro group, like the formyl group, is strongly electron-withdrawing, making this a relevant precedent. The synthesis of N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide was accomplished by activating the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) or trifluoroacetic anhydride (B1165640) before adding the amine. nih.gov Other modern coupling agents, such as 2-chloroimidazolium chloride, have also proven highly effective for amide bond formation under mild conditions with a broad substrate scope and good chemoselectivity. researchgate.net Additionally, imidazole ureas have been developed as chemoselective reagents for the direct conversion of carboxylic acids to amides. organic-chemistry.org

| Activating/Coupling Agent | Description | Typical Conditions | Reference |

|---|---|---|---|

| EDAC (Carbodiimide) | A water-soluble carbodiimide (B86325) that activates carboxylic acids to form a reactive O-acylisourea intermediate. | Reaction with amine in an organic solvent like DMSO or THF, often with a base like DIPEA. | nih.gov |

| Trifluoroacetic Anhydride | Forms a highly reactive mixed anhydride with the carboxylic acid. | Reaction at 0 °C in an anhydrous solvent like THF, followed by addition of the amine. | nih.gov |

| 2-Chloroimidazolium Chloride | A coupling reagent that forms an active ester intermediate. | Mild conditions, suitable for a wide range of carboxylic acids and amines, including peptide synthesis. | researchgate.net |

| Imidazole Ureas | Chemoselective reagents that allow for direct conversion of carboxylic acids to amides. | Simple procedure often requiring only an aqueous workup for purification. | organic-chemistry.org |

Computational and Theoretical Investigations of 2 2 Formyl 1h Imidazol 1 Yl Acetic Acid

Quantum Chemical Analysis of Molecular Structure and Electronic Properties

A quantum chemical analysis, typically employing methods like Density Functional Theory (DFT), would be essential to understand the fundamental properties of 2-(2-formyl-1H-imidazol-1-yl)acetic acid. Such an analysis would involve geometry optimization to determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. These parameters are crucial for predicting the molecule's reactivity, with the HOMO-LUMO gap being a key indicator of chemical stability and reactivity. However, specific published data from these analyses for the target compound is not currently available.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is critical for understanding the flexibility of the acetic acid side chain and the formyl group relative to the imidazole (B134444) ring. This would involve systematically rotating the single bonds to identify different conformers and their relative energies. Molecular dynamics (MD) simulations could then provide a dynamic picture of the molecule's behavior in a solvent over time, revealing its conformational flexibility and interactions with its environment. Such simulations are vital for understanding how the molecule might interact with biological targets. Despite the importance of these analyses, specific studies on this compound have not been found in the public domain.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the mapping of reaction pathways and the calculation of activation energies for potential chemical transformations involving the formyl and carboxylic acid groups. For instance, the reactivity of the formyl group in nucleophilic addition reactions or the acidic nature of the carboxylic acid could be explored. While general principles of organic reaction mechanisms are well-understood, specific computational studies detailing these for this compound are absent from the scientific literature.

Prediction of Structure-Reactivity Relationships and Selectivity

By systematically modifying the structure of this compound in silico and calculating the effects on its electronic properties and reactivity, a structure-reactivity relationship (SRR) could be established. This would involve introducing different substituents to the imidazole ring or modifying the side chains to predict how these changes would influence the molecule's chemical behavior and potential selectivity in reactions. This predictive approach is fundamental in rational drug design and catalyst development. However, without foundational experimental or computational data on the parent molecule, such predictive studies have not been undertaken or published.

Advanced Spectroscopic and Crystallographic Characterization in Research of 2 2 Formyl 1h Imidazol 1 Yl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. A full NMR analysis, including one-dimensional (¹H, ¹³C) and two-dimensional techniques, would be essential to confirm the synthesis and purity of 2-(2-formyl-1H-imidazol-1-yl)acetic acid.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The anticipated chemical shifts (δ) are influenced by the electronic environment of the protons.

Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.

Imidazole (B134444) Ring Protons (H-4 and H-5): The two protons on the imidazole ring would appear as distinct signals, likely singlets or narrow doublets depending on the coupling constants, in the aromatic region (7.0-8.0 ppm).

Methylene (B1212753) Protons (-CH₂-): A sharp singlet corresponding to the two protons of the acetic acid's methylene group would be observed, likely in the range of 4.5-5.2 ppm. nih.govsemanticscholar.org The adjacent nitrogen atom and carboxyl group deshield these protons.

Carboxylic Acid Proton (-COOH): This proton typically appears as a broad singlet at a very downfield chemical shift, often greater than 10 ppm, and its visibility can depend on the solvent and concentration.

The table below shows experimental data for key structural analogues, which informs the predicted values for the target compound.

| Compound Name | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Imidazole-2-carboxaldehyde | -CHO | ~9.63 | Singlet | conicet.gov.ar |

| H-4 / H-5 | ~7.34 | Singlet | researchgate.net | |

| Imidazol-1-yl-acetic acid hydrochloride | H-2 | ~8.7 | Singlet | semanticscholar.org |

| H-4 / H-5 | ~7.5 | Broad Singlet | semanticscholar.org | |

| -CH₂- | ~5.1 | Singlet | semanticscholar.org |

Carbon-13 NMR (¹³C NMR) and DEPT Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between CH, CH₂, and CH₃ groups (though none are present) and quaternary carbons.

Carboxylic Carbonyl (-COOH): This quaternary carbon would appear significantly downfield, typically between 170-175 ppm. semanticscholar.org

Aldehyde Carbonyl (-CHO): This CH carbon is also highly deshielded and would be found in the 180-185 ppm range.

Imidazole Ring Carbons: Three signals are expected for the imidazole carbons. C-2 (bearing the formyl group) would be the most deshielded quaternary carbon of the ring, followed by the two CH carbons, C-4 and C-5. nih.gov

Methylene Carbon (-CH₂-): The methylene carbon of the acetic acid group would appear around 50-55 ppm. semanticscholar.org

The following table presents ¹³C NMR data for the analogue compounds.

| Compound Name | Carbon Atom | Expected Chemical Shift (δ, ppm) | Reference |

| Imidazole-2-carboxaldehyde | C-2 | ~140.7 | researchgate.net |

| C-4 | ~131.5 | researchgate.net | |

| C-5 | ~121.0 | researchgate.net | |

| -CHO | ~180 (predicted) | ||

| Imidazol-1-yl-acetic acid hydrochloride | C-2 | ~138.8 | semanticscholar.org |

| C-4 / C-5 | ~122.4, ~125.9 | semanticscholar.org | |

| -CH₂- | ~52.7 | semanticscholar.org | |

| -COOH | ~172.8 | semanticscholar.org |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, it would primarily confirm the lack of coupling for the singlet signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the ¹H signals for H-4, H-5, the aldehyde proton, and the methylene protons to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for establishing the connectivity of the molecule. Key expected correlations would include the methylene protons (-CH₂) to the imidazole carbons (C-2 and C-5) and the carboxylic carbon, as well as the aldehyde proton to the C-2 carbon of the imidazole ring.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₆H₆N₂O₃), the expected exact mass is approximately 154.0378 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this elemental formula.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would produce a molecular ion peak ([M]⁺ or [M+H]⁺). Key fragmentation pathways would likely involve:

Loss of the carboxylic acid group (-COOH, 45 Da).

Loss of the formyl group (-CHO, 29 Da).

Cleavage of the acetic acid side chain, leading to a fragment corresponding to the imidazol-1-yl-methylene cation.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spec Data | Reference |

| Imidazole-2-carboxaldehyde | C₄H₄N₂O | 96.09 | [M]⁺ at m/z 96 | spectrabase.comnist.gov |

| Imidazol-1-yl-acetic acid | C₅H₆N₂O₂ | 126.11 | [M+H]⁺ at m/z 127.0 | semanticscholar.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands. nih.govsemanticscholar.orgchemicalbook.com

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) |

| Aromatic C-H | Stretching | 3000-3150 |

| Aldehyde C-H | Stretching | 2720-2820 |

| Carboxylic Acid C=O | Stretching | 1700-1725 |

| Aldehyde C=O | Stretching | 1680-1700 |

| Imidazole C=N/C=C | Stretching | 1500-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within conjugated systems. The imidazole ring and the attached formyl group form a conjugated system. The UV-Vis spectrum of imidazole-2-carboxaldehyde in aqueous solution shows a strong absorption maximum (λmax) around 280-287 nm, which is attributed to the π → π* transition of the conjugated system. mdpi.comwalisongo.ac.id A similar absorption is expected for this compound. The position of this peak can be sensitive to the solvent and the pH of the solution. walisongo.ac.id

| Compound Name | Key Transition | Expected λmax (nm) | Reference |

| Imidazole-2-carboxaldehyde | π → π | ~287 | walisongo.ac.id |

| n → π | ~212 | walisongo.ac.id |

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique yields precise data on bond lengths, bond angles, and torsion angles.

The analysis would confirm the planarity of the imidazole ring and reveal the conformation of the acetic acid and formyl substituents relative to the ring. najah.edu A key feature of interest would be the intermolecular interactions, particularly hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and the imidazole ring nitrogens are acceptors. This would likely lead to the formation of extensive hydrogen-bonding networks, such as dimers or chains, which dictate the crystal packing. researchgate.netnih.gov

The table below provides crystallographic data for a representative imidazole derivative to illustrate the type of information obtained.

Mechanistic Studies of Biological Interactions Involving 2 2 Formyl 1h Imidazol 1 Yl Acetic Acid

Enzyme-Ligand Binding Analysis

While direct and extensive enzyme-ligand binding analysis for 2-(2-formyl-1H-imidazol-1-yl)acetic acid is not widely documented in publicly available research, significant insights can be drawn from studies on structurally similar imidazole-derived acetic acids. Research has particularly focused on their interaction with insulin-degrading enzyme (IDE), a zinc metalloprotease implicated in the clearance of insulin (B600854) and amyloid-β peptides.

Investigations of Active Site Interaction Modes

Docking and co-crystallization studies of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, which are analogues of this compound, have provided a structural basis for their inhibition of IDE. These investigations reveal that the carboxylic acid and imidazole (B134444) moieties are critical for activity. X-ray crystallography has shown that these compounds can bind to both an exosite and the catalytic site of IDE. The binding at the catalytic site is crucial for the inhibitory action. The interaction involves the coordination of the zinc ion within the active site and the formation of hydrogen bonds with surrounding amino acid residues.

For a series of these dual-binding inhibitors, the mode of interaction at the exosite of the human IDE-CF-E111Q mutant has been elucidated through X-ray crystallography. The binding of these analogues provides a clear picture of the molecular interactions driving their inhibitory activity.

Kinetic Studies of Enzymatic Process Modulation

Receptor-Ligand Interaction Profiling at the Molecular Level

Currently, there is a lack of specific studies detailing the receptor-ligand interaction profile of this compound at a molecular level. Research on imidazole acetic acid derivatives has explored their interactions with various receptors, including GABA, histamine, and imidazoline (B1206853) receptors. For instance, imidazole-4-acetic acid has been shown to interact with GABA(A) and GABA(C) receptors, as well as I1-imidazoline receptors. nih.gov Another related compound, imidazoleacetic acid-ribotide, is considered an endogenous ligand at imidazol(in)e and α2-adrenergic receptors. nih.gov However, a direct link or comparative analysis with this compound has not been established. The amphoteric nature of the imidazole ring allows it to function as a selective receptor for anions, cations, and neutral organic molecules, suggesting that this compound could potentially interact with a range of biological receptors. rsc.org Further research is required to delineate its specific receptor binding profile.

Utilization as a Molecular Probe in Biochemical Assays

Certain optimized analogues of imidazole-derived acetic acids have been identified as useful chemical probes for exploring the biological role of enzymes like IDE. These probes can be instrumental in studying enzymatic function and validating enzymes as potential therapeutic targets. The development of such probes often involves modifying the core structure to enhance properties like solubility, lipophilicity, and stability in plasma and microsomes, alongside improving their activity. While the direct use of this compound as a molecular probe in published biochemical assays is not prominent, its structural backbone is a key component of more complex and optimized probe molecules.

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Structure-activity relationship (SAR) studies on a series of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids have provided significant mechanistic insights into their interaction with IDE. These studies, involving the synthesis and evaluation of numerous analogues, have highlighted several key structural features essential for their inhibitory activity.

Key SAR findings include:

Importance of the Imidazole Ring: Replacement of the imidazole ring with other aromatic systems, such as phenyl or indole, has been shown to be detrimental to the inhibitory activity against IDE. This underscores the critical role of the imidazole moiety in binding to the enzyme.

Essential Carboxylic Acid Group: The carboxylic acid function is another critical component for activity. Modifications to this group generally lead to a significant loss of inhibitory potency.

Role of the Tertiary Amine: The presence of a tertiary amine in the linker region between the imidazole and the acetic acid is also crucial for maintaining high activity.

Optimization of the Methyl Ester: In hit-to-lead optimization studies, the methyl ester group has been successfully replaced with amides or 1,2,4-oxadiazoles, leading to improved activity and better physicochemical properties.

These SAR studies provide a foundational understanding of the molecular requirements for the interaction of this class of compounds with their target enzymes, which is essential for the design of more potent and specific modulators of enzymatic activity.

Table 1: Key Moieties and Their Importance in the Activity of Imidazole-Derived Acetic Acid Analogues against IDE

| Structural Moiety | Importance for Activity | Rationale |

| Imidazole Ring | Critical | Essential for binding interactions within the enzyme's active site or exosite. |

| Carboxylic Acid | Critical | Likely involved in key ionic interactions or hydrogen bonding with active site residues. |

| Tertiary Amine | Critical | Plays a significant role in maintaining the optimal conformation for binding. |

| Methyl Ester | Can be Optimized | Amenable to replacement with other functional groups to improve activity and properties. |

Advanced Analytical Methodologies for Research Scale Determination of 2 2 Formyl 1h Imidazol 1 Yl Acetic Acid

Chromatographic Techniques (e.g., HPLC, GC) in Research Settings

Chromatographic techniques are fundamental for the separation and quantification of 2-(2-formyl-1H-imidazol-1-yl)acetic acid from complex matrices in research environments. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose due to the compound's polarity and functional groups.

A typical HPLC method would involve a reverse-phase approach. sielc.comnih.govnih.gov The separation would be achieved on a C18 or a similar non-polar stationary phase, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as formic acid or phosphate (B84403) buffer) to ensure the proper ionization state of the carboxylic acid group and good peak shape. nih.govwiley.comgoogle.com Detection is commonly performed using a UV detector, as the formyl group conjugated with the imidazole (B134444) ring is expected to have a significant UV absorbance. mdpi.comresearchgate.net

For instance, a method could be developed using a C18 column with a gradient elution, starting with a higher aqueous phase to retain the polar analyte and gradually increasing the organic phase to elute it. The pH of the mobile phase would be a critical parameter to optimize, typically kept acidic to suppress the ionization of the carboxylic acid and enhance retention on the reverse-phase column.

Gas Chromatography (GC) could also be employed, although it would likely require a derivatization step to increase the volatility and thermal stability of the compound. lmaleidykla.ltcolostate.edu The carboxylic acid and potentially the imidazole nitrogen would need to be derivatized. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic protons into trimethylsilyl (B98337) groups. lmaleidykla.lt The resulting derivative would be more amenable to GC analysis, allowing for separation on a non-polar capillary column and detection by a Flame Ionization Detector (FID) or a mass spectrometer. gdut.edu.cnsemanticscholar.org

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography (HPLC) system |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

Mass Spectrometry-Based Quantification in Research Samples

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers exceptional sensitivity and selectivity for the quantification of this compound in complex research samples. mdpi.com This technique is capable of detecting the compound at very low concentrations, which is often necessary for in vitro and in vivo studies.

For LC-MS/MS analysis, the compound would first be separated by HPLC as described above. The eluent would then be introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. In positive ion mode, the molecule would likely be protonated at one of the imidazole nitrogens.

Quantitative analysis is usually performed using tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode. This involves selecting the protonated parent ion, fragmenting it in the collision cell, and then monitoring a specific product ion. This process provides a high degree of selectivity, minimizing interference from other components in the sample matrix. Potential fragmentation pathways for this compound could include the loss of water, carbon dioxide, or the entire acetic acid moiety. nih.gov

The use of an internal standard, ideally a stable isotope-labeled version of the analyte, is recommended to ensure the highest accuracy and precision by correcting for matrix effects and variations in instrument response.

| Parameter | Condition |

|---|---|

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ion (m/z) | Fragment resulting from loss of CO₂ or H₂O |

| Collision Energy | Optimized for maximum product ion intensity |

| Dwell Time | 100 ms |

| Resolution | Unit |

Electrochemical Detection Methods for Research Applications

Electrochemical methods offer a sensitive and cost-effective alternative for the determination of this compound. ub.edu These techniques are based on the electrochemical activity of the imidazole ring, which can be either oxidized or reduced at an electrode surface. acs.org

Voltammetric techniques, such as differential pulse voltammetry (DPV), are particularly suitable for quantitative analysis. ub.eduresearchgate.net In a typical experiment, a solution containing the analyte is placed in an electrochemical cell with a three-electrode system (working, reference, and counter electrodes). A potential waveform is applied to the working electrode, and the resulting current is measured as a function of the applied potential. The peak current in the voltammogram is proportional to the concentration of the analyte.

The choice of the working electrode material is crucial for achieving high sensitivity and selectivity. Modified electrodes, such as those based on carbon nanotubes or nanoparticles, can enhance the electrochemical response and lower the detection limit. srce.hr The pH of the supporting electrolyte is another important parameter to optimize, as it can influence the electrochemical behavior of the imidazole moiety.

Development of Novel Spectroscopic Assays

The development of novel spectroscopic assays can provide rapid and high-throughput methods for the quantification of this compound. UV-Visible spectroscopy is a straightforward approach, given the expected UV absorbance of the compound due to the conjugated system of the imidazole ring and the formyl group. mdpi.comresearchgate.net A simple spectrophotometric assay could be developed by measuring the absorbance at the wavelength of maximum absorption (λmax). researchgate.net This method is generally less sensitive and selective than chromatographic or mass spectrometric techniques but can be useful for the analysis of relatively pure samples.

Fluorescence spectroscopy offers higher sensitivity and selectivity. While the native compound may not be strongly fluorescent, derivatization with a fluorescent tag could be employed. mdpi.com Alternatively, a fluorescent probe that specifically interacts with the imidazole or carboxylic acid functionality could be designed. researchgate.netseejph.comtandfonline.com For example, a sensor could be developed based on the coordination of a metal ion by the imidazole ring, leading to a change in the fluorescence properties of a pre-complexed fluorophore. seejph.com Such an assay could be adapted for use in microplate readers, allowing for the rapid analysis of a large number of samples.

| Technique | Parameter | Typical Value/Condition |

|---|---|---|

| UV-Visible Spectroscopy | Solvent | Methanol or aqueous buffer |

| λmax | ~280 nm (estimated) | |

| Detection Limit | µM range | |

| Fluorescence Spectroscopy (Hypothetical Derivatization) | Derivatizing Agent | Fluorescent tag reactive with carboxylic acid |

| Excitation Wavelength | Dependent on the fluorophore | |

| Emission Wavelength | Dependent on the fluorophore |

Future Research Directions and Unexplored Avenues for 2 2 Formyl 1h Imidazol 1 Yl Acetic Acid

Development of Novel and Sustainable Synthetic Pathways

The pursuit of green and sustainable chemistry offers a significant avenue for future research in the synthesis of 2-(2-formyl-1H-imidazol-1-yl)acetic acid. While traditional synthetic methods for imidazole (B134444) derivatives exist, the focus is shifting towards environmentally benign processes that maximize efficiency and minimize waste researchgate.netdntb.gov.ua.

Furthermore, the exploration of catalyst-free reaction conditions or the use of reusable, heterogeneous catalysts could enhance the sustainability of the synthesis. A comparative analysis of hypothetical sustainable pathways against traditional routes highlights the potential for improvement.

Table 1: Comparison of Potential Synthetic Pathways

| Feature | Traditional Synthesis (Hypothetical) | Proposed Sustainable Synthesis |

|---|---|---|

| Energy Source | Conventional heating (oil bath) | Microwave irradiation or sonication |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free |

| Catalyst | Homogeneous acid/base catalysts | Reusable solid catalysts or catalyst-free |

| Number of Steps | Multi-step process with isolation of intermediates | One-pot, multi-component reaction |

| Waste Generation | Significant solvent and by-product waste | Minimal waste generation |

By focusing on these green chemistry principles, novel and sustainable pathways to this compound can be realized, making this valuable compound more accessible and environmentally friendly to produce.

Exploration of Unconventional Reactivity Patterns and Chemical Transformations

The unique trifunctional nature of this compound—possessing an imidazole ring, a formyl group, and a carboxylic acid moiety—presents a rich field for exploring unconventional reactivity. Future research could focus on the chemoselective manipulation of its functional groups, unlocking a vast potential for creating diverse molecular architectures.

A key area of investigation would be the orthogonal reactivity of the formyl and carboxylic acid groups. This would involve developing selective transformations that target one group while leaving the other intact, enabling stepwise functionalization. For instance, the formyl group could undergo condensation reactions to form imines or be used in multicomponent reactions, while the carboxylic acid is masked or unreactive under the chosen conditions. Subsequently, the carboxylic acid could be activated for amidation or esterification.

Another unexplored avenue is the direct functionalization of the imidazole ring's C-H bonds. Modern synthetic methods, such as transition-metal-catalyzed C-H activation, could be employed to introduce new substituents at positions 4 or 5 of the imidazole ring, leading to novel derivatives that are not accessible through traditional methods.

Table 2: Potential Unconventional Chemical Transformations

| Functional Group | Transformation Type | Potential Reagents/Conditions | Resulting Structure |

|---|---|---|---|

| Formyl Group | Reductive Amination | Amine, NaBH3CN | Secondary amine derivative |

| Carboxylic Acid | Amide Coupling | Amine, EDC/HOBt | Amide derivative |

| Imidazole Ring | C-H Arylation | Aryl halide, Pd catalyst | Aryl-substituted imidazole |

| Combined | Ugi Reaction | Amine, Isocyanide, Alcohol | Complex multi-component adduct |

Investigating these and other novel transformations will significantly expand the synthetic utility of this compound, establishing it as a versatile building block in organic synthesis.

Advanced Computational Modeling for Predictive Chemistry and Material Design

Advanced computational modeling is a powerful tool for accelerating chemical research and discovery. For this compound, computational studies represent a largely unexplored frontier that could provide deep insights into its properties and guide experimental work.

Future research should leverage quantum chemical methods, such as Density Functional Theory (DFT), to predict the molecule's electronic structure, reactivity, and spectroscopic properties. Such calculations can elucidate reaction mechanisms, predict the outcomes of chemical transformations, and identify the most plausible synthetic routes acs.org. Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of the molecule and its interactions with other molecules, including solvents or biological targets mdpi.comnih.gov.

These computational approaches can be particularly valuable in designing new materials. For example, modeling could predict the self-assembly behavior of this compound and its derivatives, guiding the design of novel supramolecular structures or functional materials like metal-organic frameworks (MOFs). In the context of drug discovery, molecular docking studies could predict the binding affinity of this compound and its derivatives to various protein targets nih.gov.

Table 3: Applications of Computational Modeling

| Modeling Technique | Research Objective | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate reaction mechanisms | Transition state energies, reaction barriers |

| Molecular Dynamics (MD) | Study interactions with biomolecules | Binding free energies, interaction modes |

| Molecular Docking | Identify potential biological targets | Binding poses and scores |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model enzymatic reactions | Detailed mechanism of inhibition |

By integrating advanced computational modeling into the research workflow, a more rational and efficient exploration of the chemical space and potential applications of this compound can be achieved.

Integration into Emerging Fields of Chemical Science (e.g., Supramolecular Chemistry, Bioconjugation)

The distinct functional handles of this compound make it an excellent candidate for integration into emerging fields of chemical science, such as supramolecular chemistry and bioconjugation.

In supramolecular chemistry, the imidazole and carboxylic acid groups are capable of forming robust hydrogen bonds, which can drive the self-assembly of molecules into well-defined, higher-order structures. The formyl group can participate in dynamic covalent chemistry, allowing for the formation of reversible linkages and the creation of stimuli-responsive materials. Future research could explore the use of this compound as a tecton for constructing supramolecular polymers, gels, or discrete molecular cages.

In the realm of bioconjugation, the formyl group serves as a valuable reactive handle for covalently attaching the molecule to biomolecules. Through reactions like oxime ligation or reductive amination, this compound can be conjugated to proteins, peptides, or nucleic acids. The carboxylic acid provides a secondary point of attachment or can be used to modulate the solubility and pharmacokinetic properties of the resulting bioconjugate. This opens up possibilities for its use as a linker in antibody-drug conjugates (ADCs), as a tag for bioimaging, or in the development of targeted therapeutic agents.

Table 4: Potential Applications in Emerging Fields

| Field | Key Molecular Feature(s) | Potential Application |

|---|---|---|

| Supramolecular Chemistry | Imidazole, Carboxylic Acid | Building block for hydrogen-bonded networks |

| Dynamic Covalent Chemistry | Formyl Group | Component of self-healing materials |

| Bioconjugation | Formyl Group, Carboxylic Acid | Linker for targeted drug delivery systems |

| Materials Science | All functional groups | Precursor for functional polymers and MOFs |

The exploration of these advanced applications will undoubtedly position this compound as a significant molecule in the development of new technologies and therapies.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Formaldehyde (B43269) |

| Glyoxal (B1671930) |

| Ammonia (B1221849) |

| Sodium borohydride (B1222165) (NaBH3CN) |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.